molecular formula C19H16F3NS B7432470 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

Número de catálogo B7432470
Peso molecular: 347.4 g/mol
Clave InChI: HFHOTZHTVXUJTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. Inhibition of BTK by 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline blocks this signaling cascade, leading to apoptosis of B-cells.
Biochemical and Physiological Effects
2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It induces apoptosis of B-cells and inhibits their proliferation. 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline also enhances the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been shown to have immunomodulatory effects, such as the inhibition of cytokine production by macrophages and dendritic cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline is its high potency and selectivity for BTK. This makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline is its low solubility, which can make it difficult to administer in vivo. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

For 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline include clinical trials to evaluate its safety and efficacy in humans. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline could be tested in combination with other anti-cancer agents to enhance its efficacy. Further studies are also needed to investigate the immunomodulatory effects of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline and its potential use in the treatment of autoimmune diseases. Finally, the synthesis of analogs of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline could lead to the discovery of more potent and selective BTK inhibitors.

Métodos De Síntesis

The synthesis of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline involves a series of chemical reactions starting from 2-methyl-4-quinolone. The first step is the protection of the quinoline nitrogen with a tert-butyldimethylsilyl group. This is followed by the introduction of a trifluoromethylphenylmethylsulfanyl group at the C-4 position of the quinoline ring. The final step involves the deprotection of the quinoline nitrogen to give 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline. The overall yield of the synthesis is around 10%.

Aplicaciones Científicas De Investigación

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline inhibits BTK with high potency and selectivity. It also inhibits downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In vivo studies have demonstrated that 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has significant anti-tumor activity in xenograft models of CLL and MCL. 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

Propiedades

IUPAC Name

2-methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NS/c1-13-10-15(17-4-2-3-5-18(17)23-13)12-24-11-14-6-8-16(9-7-14)19(20,21)22/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHOTZHTVXUJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CSCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.